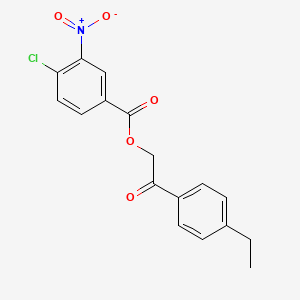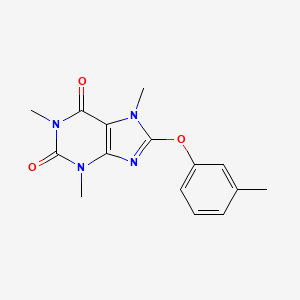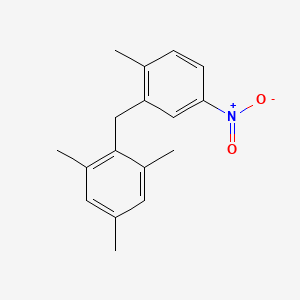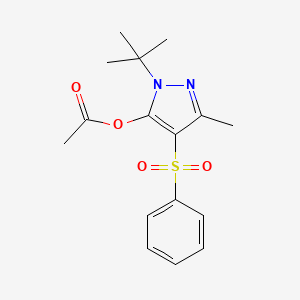
2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as ENB, and it is a member of the class of nitrobenzoates. ENB has been shown to have various biochemical and physiological effects, and it has been used in several scientific studies to investigate its mechanism of action and potential applications.
作用机制
The mechanism of action of ENB is not fully understood, but several studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth and survival. ENB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. ENB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
ENB has several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. ENB has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. ENB has also been shown to reduce inflammation and oxidative stress, which could make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
ENB has several advantages for lab experiments, including its potent anti-cancer activity against several types of cancer cells. ENB is also relatively easy to synthesize, which makes it readily available for use in scientific studies. However, ENB has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis to ensure high yields and purity.
未来方向
There are several future directions for research on ENB, including further investigation of its mechanism of action and potential applications in various fields of research. One promising direction for future research is the development of ENB-based therapeutics for cancer and other diseases. ENB could also be used as a tool for investigating various signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to investigate the potential toxicity and safety of ENB for use in humans.
合成方法
The synthesis of ENB involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with ethyl chloroformate to produce ethyl 4-chloro-3-nitrobenzoate. This intermediate is then reacted with 4-ethylphenylacetic acid in the presence of a base to produce 2-(4-ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate. The synthesis of ENB is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
ENB has been used in several scientific studies to investigate its potential applications in various fields of research. One of the most promising applications of ENB is in the field of cancer research. Studies have shown that ENB has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. ENB has also been shown to have anti-inflammatory and anti-oxidant properties, which could make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-2-11-3-5-12(6-4-11)16(20)10-24-17(21)13-7-8-14(18)15(9-13)19(22)23/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCARWAKODDZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)



![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)


![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)

![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)

![N,1-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinamine](/img/structure/B5754347.png)